molecular formula C20H20Cl2F3N3O3S B296989 N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

カタログ番号: B296989
分子量: 510.4 g/mol
InChIキー: RVYUOGVBJLNAHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide, commonly known as TAK-063, is a novel, potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It was first discovered by Takeda Pharmaceutical Company Limited in 2008 and has since undergone extensive research and development. TAK-063 has shown promising results in preclinical studies and has the potential to be used in the treatment of various neurological and psychiatric disorders.

作用機序

TAK-063 works by selectively inhibiting N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide, an enzyme that is highly expressed in the striatum of the brain. Inhibition of this compound leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. This increase in cAMP and cGMP levels leads to an improvement in cognitive function and a reduction in motor deficits.
Biochemical and Physiological Effects
TAK-063 has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of cAMP and cGMP in the brain, which are important signaling molecules involved in neurotransmission. TAK-063 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

実験室実験の利点と制限

TAK-063 has a number of advantages for use in lab experiments. It is highly selective for N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide and has minimal off-target effects. It has also been shown to be well-tolerated in preclinical studies. However, there are limitations to its use in lab experiments. TAK-063 is not currently approved for use in humans, so there is limited clinical data available. Additionally, the cost of TAK-063 may be a limiting factor for some research labs.

将来の方向性

There are a number of potential future directions for research on TAK-063. One area of interest is its potential use in the treatment of schizophrenia and other psychiatric disorders. TAK-063 has shown promising results in preclinical models and may have fewer side effects than current antipsychotic medications. Another area of interest is its potential use in the treatment of drug addiction. TAK-063 has been shown to reduce drug-seeking behavior in animal models and may have potential as a treatment for addiction. Finally, TAK-063 may have potential as a tool for studying the role of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide in the brain and its involvement in various neurological and psychiatric disorders.

合成法

The synthesis of TAK-063 involves a multi-step process that begins with the reaction of 3-chlorophenylpiperazine with 2-bromoethyl acetate to form the intermediate compound. The intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride to form the final product, TAK-063. The synthesis method has been optimized to increase the yield and purity of the final product.

科学的研究の応用

TAK-063 has been extensively studied in preclinical models for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and Parkinson's disease. It has been shown to improve cognitive function, reduce motor deficits, and have antipsychotic effects in animal models. TAK-063 has also been investigated for its potential use in the treatment of drug addiction and depression.

特性

分子式

C20H20Cl2F3N3O3S

分子量

510.4 g/mol

IUPAC名

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C20H20Cl2F3N3O3S/c1-32(30,31)28(18-11-14(20(23,24)25)5-6-17(18)22)13-19(29)27-9-7-26(8-10-27)16-4-2-3-15(21)12-16/h2-6,11-12H,7-10,13H2,1H3

InChIキー

RVYUOGVBJLNAHF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl

正規SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。